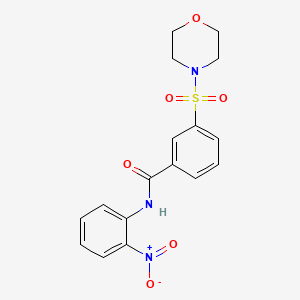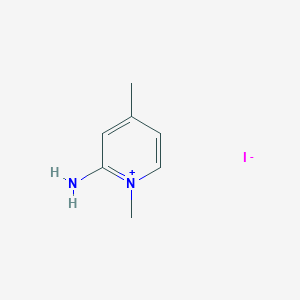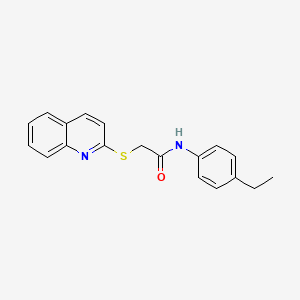
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide, also known as NSC 74859, is a chemical compound that has been extensively studied for its potential in the field of cancer research. This compound has been shown to have promising results in inhibiting the growth of cancer cells and has been the subject of numerous scientific studies.
Mecanismo De Acción
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 inhibits the activity of the enzyme heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is required for the stability and function of many oncogenic proteins. By inhibiting HSP90, 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 destabilizes these oncogenic proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 is that it has been extensively studied and has been shown to be effective against a variety of different types of cancer cells. It is also relatively easy to synthesize, making it a cost-effective compound for use in lab experiments. One limitation of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 is that it is not very water-soluble, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for the study of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859. One area of research is the development of more water-soluble analogs of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859, which would make it easier to administer in vivo. Another area of research is the development of combination therapies that include 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859, which could potentially increase its effectiveness against cancer cells. Finally, there is a need for further studies to determine the optimal dosage and administration of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 in vivo.
Métodos De Síntesis
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 is synthesized by reacting 2-nitrobenzoyl chloride with 3-aminobenzenesulfonamide in the presence of triethylamine and dichloromethane. The resulting product is then reacted with morpholine to form 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859. This synthesis method has been extensively studied and has been shown to produce high yields of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859.
Aplicaciones Científicas De Investigación
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 has been extensively studied for its potential in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 has been shown to be effective against a variety of different types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to be effective against cancer cells that are resistant to chemotherapy.
Propiedades
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c21-17(18-15-6-1-2-7-16(15)20(22)23)13-4-3-5-14(12-13)27(24,25)19-8-10-26-11-9-19/h1-7,12H,8-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKSQGPQNKHXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![methyl 4-[5-methyl-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5147438.png)
![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)
![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5147470.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)

![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)

![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)